5-Bromo-4-chloro-2-iodotoluene CAS number 1000578-03-9
5-Bromo-4-chloro-2-iodotoluene CAS number 1000578-03-9
An In-Depth Technical Guide to 5-Bromo-4-chloro-2-iodotoluene (CAS: 1000578-03-9): A Strategic Building Block for Sequential Functionalization
Executive Summary
5-Bromo-4-chloro-2-iodotoluene is a polysubstituted aromatic compound designed for advanced organic synthesis. Its primary value lies not in its direct biological activity, but in its role as a highly versatile synthetic intermediate. The molecule features three distinct halogen atoms—iodine, bromine, and chlorine—each exhibiting a different level of reactivity in common cross-coupling reactions. This built-in reactivity differential allows for programmed, sequential functionalization of the toluene scaffold, providing chemists with precise control over the construction of complex, multi-substituted molecular architectures. This guide provides a comprehensive overview of its properties, the strategic principles of its use, detailed synthetic protocols, and its application in modern drug discovery and materials science.
Physicochemical and Structural Properties
The compound is a solid at room temperature, with properties defined by its unique substitution pattern.[1] Its structure is the key to its synthetic utility.
| Property | Value | Source(s) |
| CAS Number | 1000578-03-9 | [2][3] |
| Molecular Formula | C₇H₅BrClI | [2][3] |
| Molecular Weight | 331.38 g/mol | [2] |
| Melting Point | 65-74 °C | |
| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)I | [2] |
| Predicted Density | ~2.1 g/cm³ | |
| Predicted Boiling Point | ~303.7 °C at 760 mmHg |
The Principle of Orthogonal Reactivity in Cross-Coupling
The strategic importance of 5-Bromo-4-chloro-2-iodotoluene is founded on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2] This reactivity hierarchy is a cornerstone of its application, enabling chemists to perform sequential reactions where one halogen reacts selectively while the others remain intact for subsequent transformations.[2]
The generally accepted order of reactivity for the oxidative addition step, which is often rate-determining, is: C-I > C-Br > C-Cl .[2]
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C-I Bond (Position 2): The carbon-iodine bond is the weakest and most labile, making it the most reactive site. It readily undergoes oxidative addition with Pd(0) catalysts under mild conditions, such as standard Suzuki-Miyaura or Sonogashira couplings.[2][4]
-
C-Br Bond (Position 5): The carbon-bromine bond is stronger and less reactive than C-I. It requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to react. This intermediate reactivity allows it to serve as a second, distinct reaction handle.[2]
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C-Cl Bond (Position 4): The carbon-chlorine bond is the strongest and most robust of the three. It is typically unreactive under conditions used to functionalize the C-I and C-Br bonds, effectively acting as a stable placeholder until much more vigorous reaction conditions are employed.[2]
This predictable hierarchy allows for a programmed, multi-step synthesis on a single scaffold, which is invaluable for building molecular libraries and establishing structure-activity relationships (SAR) in drug discovery.[2][5]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-Chloro-2-iodotoluene via Sandmeyer Reaction
This step converts the amino group of 4-chloro-2-methylaniline into a diazonium salt, which is subsequently displaced by iodide. [2]
-
Reaction:
-
Diazotization of 4-chloro-2-methylaniline with NaNO₂ and a strong acid (e.g., H₂SO₄).
-
Displacement of the diazonium group with potassium iodide (KI).
-
-
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 4-chloro-2-methylaniline in a mixture of dilute sulfuric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the stable diazonium salt. Stir for 30 minutes.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Perform an aqueous work-up: extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with sodium thiosulfate solution (to remove excess iodine) and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield 4-chloro-2-iodotoluene.
-
-
Expert Rationale: The Sandmeyer reaction is a reliable and high-yielding method for introducing halogens onto an aromatic ring by replacing an amino group. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.
Step 2: Bromination of 4-Chloro-2-iodotoluene
This final step is an electrophilic aromatic bromination to introduce the bromine atom at the 5-position. [2]
-
Reaction: Electrophilic bromination using a bromine source (e.g., Br₂ or N-Bromosuccinimide) and a Lewis acid catalyst.
-
Protocol:
-
Dissolve 4-chloro-2-iodotoluene in a suitable inert solvent (e.g., dichloromethane or acetic acid).
-
Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume excess bromine.
-
Perform an aqueous work-up: separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 5-Bromo-4-chloro-2-iodotoluene.
-
-
Expert Rationale: The regioselectivity of this bromination is directed by the existing substituents. The methyl group is an activating ortho, para-director, while the chloro and iodo groups are deactivating ortho, para-directors. The position para to the chloro group and ortho to the methyl group (C5) is the most sterically accessible and electronically favored position for electrophilic attack. [2]
Applications in Sequential Cross-Coupling
The primary application of this building block is in the programmed synthesis of complex molecules through sequential cross-coupling reactions. [2]
Exemplar Two-Fold Sequential Suzuki-Miyaura Coupling
This hypothetical workflow demonstrates how a researcher can selectively introduce two different aryl groups onto the toluene core.
Protocol - Step A: Selective Coupling at the C-I Bond
-
To a solution of 5-Bromo-4-chloro-2-iodotoluene in a solvent system (e.g., Toluene/Ethanol/Water), add the first arylboronic acid (Ar¹-B(OH)₂).
-
Add a mild base, such as sodium carbonate (Na₂CO₃).
-
Degas the mixture thoroughly with an inert gas (e.g., Argon or Nitrogen).
-
Add a palladium catalyst, such as Pd(PPh₃)₄, under the inert atmosphere.
-
Heat the reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and purify by column chromatography to isolate the intermediate product.
Protocol - Step B: Coupling at the C-Br Bond
-
Dissolve the purified intermediate from Step A in a suitable solvent (e.g., Dioxane).
-
Add the second arylboronic acid (Ar²-B(OH)₂).
-
Add a stronger base, such as potassium phosphate (K₃PO₄).
-
Degas the mixture thoroughly.
-
Add a more active palladium catalyst system, such as Pd₂(dba)₃ with a specialized ligand (e.g., SPhos or XPhos).
-
Heat the reaction at a higher temperature (e.g., 100-110 °C) and monitor for completion.
-
Upon completion, perform an aqueous work-up and purify to yield the final di-substituted product.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Bromo-4-chloro-2-iodotoluene is not widely available, data from structurally similar halogenated aromatic compounds should be used to guide handling procedures. [6][7][8][9]The compound should be treated as a hazardous chemical.
| Hazard Category | Precautionary Measures |
| Skin Contact | Causes skin irritation. [6]Wear protective gloves. Wash thoroughly after handling. [7][8] |
| Eye Contact | Causes serious eye irritation. [6]Wear safety glasses with side-shields or goggles. [7] |
| Inhalation | May cause respiratory tract irritation. [6]Use only in a well-ventilated area or under a chemical fume hood. [7] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. [7][9] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container away from incompatible substances like strong oxidizing agents. [8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [7] |
Conclusion
5-Bromo-4-chloro-2-iodotoluene is a testament to rational molecular design in synthetic chemistry. Its value is derived from the predictable and hierarchical reactivity of its three distinct halogen substituents. This feature provides researchers in drug discovery, agrochemicals, and materials science with a powerful tool for the controlled, sequential construction of complex polysubstituted aromatic molecules, enabling efficient exploration of chemical space and the optimization of molecular properties.
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